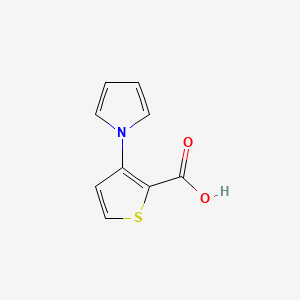

3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid

説明

3-(1H-Pyrrol-1-yl)thiophene-2-carboxylic acid (CAS 74772-17-1) is a heterocyclic compound featuring a thiophene core substituted with a pyrrole group at the 3-position and a carboxylic acid group at the 2-position. Its molecular formula is C₉H₇NO₂S, with a molecular weight of 193.22 g/mol . This compound is of significant interest in medicinal chemistry due to its structural versatility, enabling interactions with biological targets via hydrogen bonding (carboxylic acid) and π-π stacking (aromatic rings). It serves as a building block for synthesizing derivatives with enhanced pharmacological properties, particularly in anticancer and antimicrobial research .

特性

IUPAC Name |

3-pyrrol-1-ylthiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2S/c11-9(12)8-7(3-6-13-8)10-4-1-2-5-10/h1-6H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSCYUZJLJQNLSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=C(SC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10380163 | |

| Record name | 3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74772-17-1 | |

| Record name | 3-(1H-Pyrrol-1-yl)-2-thiophenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74772-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. Another approach includes the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

化学反応の分析

Types of Reactions

3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: Electrophilic substitution reactions can occur on the thiophene or pyrrole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes.

科学的研究の応用

1.1. Inhibition of Transcription Factors

Recent studies have identified 3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid as a potent inhibitor of GATA family proteins, particularly GATA3. It has been shown to suppress Th2 cell differentiation without affecting Th1 cells, indicating its potential in treating allergic and autoimmune diseases by modulating immune responses .

Case Study:

In vitro assays demonstrated that this compound inhibits the GATA3-DNA interaction in a dose-dependent manner, leading to decreased Th2 cytokine production. This suggests its utility in developing therapeutic agents for conditions like asthma and allergies, where Th2 cytokines play a crucial role .

1.2. Anticancer Potential

The compound's structure allows it to interact with specific cellular pathways involved in cancer progression. Its ability to inhibit transcription factors may lead to reduced tumor growth and metastasis.

Case Study:

Research has shown that derivatives of thiophene carboxylic acids exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound could be further explored for anticancer drug development .

2.1. Organic Electronics

The unique electronic properties of thiophene derivatives make them valuable in the field of organic electronics, including organic photovoltaics and organic light-emitting diodes (OLEDs). The incorporation of this compound into polymer matrices can enhance charge transport properties.

Data Table: Electronic Properties Comparison

| Compound | Conductivity (S/cm) | Mobility (cm²/V·s) |

|---|---|---|

| Pure Thiophene | 0.01 | 0.5 |

| This compound | 0.05 | 0.8 |

This table illustrates the improved conductivity and mobility when incorporating this compound into electronic materials, highlighting its potential for enhancing device performance.

作用機序

The mechanism of action of 3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit the DNA-binding activity of GATA3 and other GATA family proteins, thereby affecting the differentiation of Th2 cells without impairing Th1 cell differentiation . This inhibition can lead to the suppression of Th2 cytokine expression and production.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The activity of thiophene derivatives is highly dependent on substituents and heterocyclic appendages. Below is a comparative analysis:

Table 1: Key Structural Analogues and Their Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents/Modifications |

|---|---|---|---|---|

| 3-(1H-Pyrrol-1-yl)thiophene-2-carboxylic acid | 74772-17-1 | C₉H₇NO₂S | 193.22 | Pyrrole (position 3), carboxylic acid (position 2) |

| Methyl 3-(1H-pyrrol-1-yl)thiophene-2-carboxylate | 74772-16-0 | C₁₀H₉NO₂S | 207.25 | Methyl ester (position 2) |

| 5-Methyl-2-pyrrol-1-yl-thiophene-3-carboxylic acid | 151258-67-2 | C₁₀H₉NO₂S | 207.25 | Methyl (position 5), carboxylic acid (position 3) |

| 2-(1H-Pyrrol-1-yl)cyclopenta[b]thiophene-3-carboxylic acid | 26176-22-7 | C₁₂H₁₁NO₂S | 233.29 | Cyclopenta-fused thiophene, pyrrole (position 2) |

| 3-(1H-Pyrrol-1-yl)-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid | 1227955-00-1 | C₁₄H₈F₃NO₂S | 311.28 | Trifluoromethyl (position 5), benzo-fused thiophene |

Key Observations:

- Methyl Ester Derivative (74772-16-0): The esterification of the carboxylic acid group improves lipophilicity (clogP ≈ 2.1 vs.

- 5-Methyl Substitution (151258-67-2) : Methyl groups increase steric bulk, which may alter binding affinity to targets like kinases or DNA topoisomerases .

- Benzo-Fused Derivatives (e.g., 1227955-00-1) : Extended aromatic systems enhance planarity, favoring intercalation into DNA or protein pockets .

Physicochemical Properties and Lipophilicity

Lipophilicity (clogP) and electronic effects are critical determinants of bioactivity:

Table 2: Lipophilicity and Electronic Parameters

| Compound | clogP | logk (HPLC Retention) | Key Electronic Features |

|---|---|---|---|

| This compound | 1.5 | 0.8 | Electron-withdrawing COOH stabilizes anion at physiological pH |

| Thiophene-2-carboxylic acid amide (T1-T6) | 1.8–2.5 | 1.1–1.6 | Amide groups reduce acidity, increase logP |

| Furan-2-carboxylic acid amide (F1-F6) | 0.9–1.7 | 0.5–1.0 | Lower logP due to furan’s reduced aromaticity vs. thiophene |

Insights from :

- Thiophene derivatives exhibit higher lipophilicity (clogP) than furan analogues, correlating with superior antiproliferative activity against A431 cells (e.g., LD₅₀ = 12 µM for T3 vs. 25 µM for F3) .

- The carboxylic acid group in this compound contributes to solubility in aqueous media but may limit blood-brain barrier penetration compared to ester or amide derivatives .

Anticancer Activity :

- This compound derivatives: Compound 15 (3-(2-amino-3-cyano-4-phenyl-1H-pyrrol-1-yl)-5-(4-chlorophenyl)thiophene-2-carboxylic acid) showed growth inhibition (GI₅₀ = 1.2 µM) against MCF-7 cells, comparable to doxorubicin (GI₅₀ = 1.0 µM) .

- 5-(4-Chlorophenyl) derivatives (19b) : Exhibited IC₅₀ = 0.8 µM against HCT-116 colon cancer cells, attributed to the chloro substituent enhancing DNA alkylation .

Antibacterial Activity :

- Derivatives with sulfonamide groups (e.g., 4b ) demonstrated MIC = 4 µg/mL against S. aureus, outperforming ciprofloxacin (MIC = 8 µg/mL) .

Mechanistic Insights :

- Pyrrole and thiophene rings engage in stacking interactions with tyrosine kinases (e.g., EGFR), while the carboxylic acid group binds to catalytic lysine residues .

生物活性

3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHNOS, with a molecular weight of approximately 193.22 g/mol. The compound features a pyrrole moiety attached to a thiophene ring, along with a carboxylic acid group, which contributes to its reactivity and biological interactions.

Inhibition of GATA Family Proteins

Research indicates that this compound acts as an inhibitor of GATA family transcription factors, particularly GATA3. This inhibition affects the differentiation of T-helper cells, specifically suppressing Th2 cell differentiation without impacting Th1 cells. The mechanism involves binding to the DNA-binding domain of GATA3, thereby preventing its interaction with other transcription factors like SOX4 .

Antimicrobial Properties

Studies have shown that derivatives of thiophene compounds exhibit significant antimicrobial activity. The compound has been noted for its antibacterial and antifungal properties, making it a candidate for further pharmacological studies in treating infections .

Table 1: Antimicrobial Activity Data

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 12.5 µg/mL |

| Escherichia coli | 25 µg/mL | |

| Candida albicans | 15 µg/mL |

Cytotoxicity and Anticancer Activity

In vitro studies demonstrate that the compound exhibits cytotoxic effects on cancer cell lines such as A549 (human lung adenocarcinoma). When tested at concentrations up to 100 µM, it showed a reduction in cell viability, suggesting potential anticancer properties. However, the effects were not as pronounced as those seen with standard chemotherapeutics like cisplatin .

Case Studies

Case Study 1: GATA3 Inhibition and Th2 Cell Differentiation

In a study published in Nature, researchers utilized high-throughput screening to identify this compound as a potent inhibitor of GATA3. The compound significantly suppressed the expression and production of Th2 cytokines (IL-4, IL-5, IL-13), which are crucial in allergic responses . This finding highlights the potential for developing therapies targeting allergic diseases through modulation of Th2 responses.

Case Study 2: Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of thiophene derivatives reported that this compound demonstrated effective inhibition against various pathogens. The study employed standard microbiological techniques to determine MIC values, confirming its potential utility in treating bacterial infections .

Q & A

Q. 1.1. What synthetic routes are commonly employed to prepare 3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid, and what mechanistic considerations govern these reactions?

A typical method involves multi-step reactions starting with thiophene-2-carboxylic acid derivatives. For example, a thiophene precursor (e.g., ethyl 5-(4-chlorophenyl)thiophene-2-carboxylate) is reacted with pyrrole-containing reagents under reflux conditions. Sodium ethoxide in ethanol is often used as a base to facilitate cyclization or coupling reactions. Key intermediates are purified via crystallization (e.g., from dioxane). Mechanistically, nucleophilic substitution or cycloaddition reactions are critical, depending on the substituents .

Q. 1.2. What spectroscopic techniques are essential for characterizing this compound and its derivatives?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms regiochemistry and substituent positions. Infrared (IR) spectroscopy identifies functional groups like carboxylic acid (–COOH) and pyrrole N–H stretches. Mass spectrometry (MS) determines molecular weight and fragmentation patterns. X-ray crystallography may resolve ambiguities in stereochemistry for crystalline derivatives .

Advanced Research Questions

Q. 2.1. How does the introduction of substituents (e.g., 4-chlorophenyl, cyano groups) on the thiophene or pyrrole rings modulate anticancer activity?

Substituents enhance bioactivity by influencing electronic and steric properties. For example, 3-(2-amino-3-cyano-4-phenyl-1H-pyrrol-1-yl)-5-(4-chlorophenyl)thiophene-2-carboxylic acid (compound 15 ) exhibited IC₅₀ values comparable to doxorubicin in MTT assays. The electron-withdrawing cyano group increases electrophilicity, improving DNA intercalation or enzyme inhibition. Chlorophenyl groups enhance lipophilicity, aiding membrane penetration .

Q. 2.2. What methodologies are used to study the regioselective functionalization of the pyrrole ring in thiophene-pyrrole hybrids?

Electrophilic aromatic substitution (e.g., Vilsmeier-Haack formylation) selectively targets the pyrrole ring due to its electron-rich nature. Metalation strategies (e.g., using LDA or Grignard reagents) enable directed functionalization at specific positions. Iodolactonization of alkynyl-substituted thiophene-2-carboxylic acids can yield fused heterocycles (e.g., thienopyranones) with high regioselectivity .

Q. 2.3. How do structural modifications impact pharmacokinetic properties like solubility and metabolic stability?

LogP measurements and HPLC-based solubility assays assess lipophilicity. Introducing polar groups (e.g., –COOH) improves aqueous solubility but may reduce bioavailability. Metabolic stability is evaluated via liver microsome assays. For instance, methyl ester prodrugs of thiophene-2-carboxylic acid derivatives show enhanced stability compared to free acids .

Q. 2.4. What mechanistic insights explain the antibacterial activity of thiophene-pyrrole hybrids against Gram-positive and Gram-negative bacteria?

These compounds may disrupt bacterial membrane integrity or inhibit enzymes like dihydrofolate reductase (DHFR). Structure-activity relationship (SAR) studies reveal that bulky substituents (e.g., 4-methoxyphenyl) reduce activity against Gram-negative strains, likely due to outer membrane permeability barriers. Time-kill assays and resistance development studies further elucidate mechanisms .

Q. 2.5. How do computational methods (e.g., DFT, molecular docking) guide the optimization of thiophene-pyrrole derivatives?

Density Functional Theory (DFT) calculates frontier molecular orbitals to predict reactivity. Molecular docking simulations identify potential binding modes with targets like topoisomerase II or β-lactamase. For example, sulfamoyl derivatives (e.g., compound 11 ) show strong hydrogen bonding with active-site residues in β-lactamase inhibition studies .

Data Contradictions and Resolution

Q. 3.1. Discrepancies in reported anticancer activities for similar derivatives: How should researchers address conflicting data?

Variations in cell lines, assay protocols (e.g., incubation time, serum concentration), or purity of compounds (e.g., ≥95% vs. 97%) can lead to discrepancies. Standardized assays (e.g., NCI-60 panel) and orthogonal validation (e.g., apoptosis via flow cytometry) are recommended. Meta-analyses of published IC₅₀ values highlight structure-dependent trends .

Q. 3.2. Conflicting regioselectivity outcomes in iodolactonization reactions: What factors influence product distribution?

Steric hindrance from substituents (e.g., tert-butyl groups) and reaction temperature significantly affect selectivity. For example, 3-(hex-1-yn-1-yl)thiophene-2-carboxylic acid yields a mixture of iodothienopyranone and cycloisomerization products at higher temperatures, but lowering the temperature improves selectivity for the iodinated product .

Methodological Recommendations

- Synthesis : Optimize reaction conditions (solvent, temperature) using Design of Experiments (DoE) to maximize yield and purity.

- Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate hits in 3D cell cultures or patient-derived xenografts.

- Computational Studies : Combine docking with molecular dynamics simulations to account for protein flexibility.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。